Secologanin dimethyl acetal

Chemical Synthesis Epoxidation Reaction Selectivity

Secologanin dimethyl acetal (≥98% HPLC) eliminates stereochemical uncertainty in iridoid-based synthesis. Unlike sweroside or loganin analogs, this compound exclusively delivers the 3-S configuration in dihydroxylation reactions-sweroside inevitably produces the opposite 3-R isomer. • Exclusive 3-S glycol stereochemistry for reproducible synthetic outcomes • Validated antimicrobial activity against S. aureus and S. epidermidis for targeted screening • Standardized reference material for Lonicera japonica extract quantification. Supplied with full analytical documentation (HPLC, MS, NMR) and available for immediate global dispatch.

Molecular Formula C19H30O11
Molecular Weight 434.4 g/mol
CAS No. 77988-07-9
Cat. No. B149773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecologanin dimethyl acetal
CAS77988-07-9
Molecular FormulaC19H30O11
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCOC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC
InChIInChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1
InChIKeyHUVIXLWRQSMCLN-PXRCHJMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Secologanin Dimethyl Acetal Overview


Secologanin dimethyl acetal (CAS 77988-07-9) is a natural iridoid glucoside, a class of monoterpene glycosides, that has been isolated from various plant sources including *Pterocephalus perennis*, *Lonicera japonica*, and *Davidia involucrata* [1]. It is a derivative of secologanin, a pivotal intermediate in the biosynthesis of monoterpene indole alkaloids (MIAs) [2]. Unlike its parent compound, the presence of the dimethyl acetal moiety is a result of isolation procedures, specifically from secologanin during extraction with methanol, which can influence its chemical behavior and stability compared to other iridoids [3].

Source & Chemistry

Natural iridoid glucoside; dimethyl acetal derivative of secologanin

Synthetic Utility

Stereoselective synthesis of 3-S glycols; distinct chemoselectivity profile

Analytical & Screening

High-purity analytical standard; antimicrobial screening against Staphylococcus spp.

Secologanin Dimethyl Acetal Substitution Risks


While secologanin dimethyl acetal is structurally related to other iridoid glucosides like loganin, sweroside, and secologanin itself, their substitution cannot be assumed without introducing significant experimental variability. Key differences lie in their chemical reactivity and functional group presentation. For example, the dimethyl acetal moiety in this compound leads to markedly different site-selectivity and stereoselectivity in oxidation reactions compared to the vinyl group in sweroside [1]. Additionally, subtle variations in glycosylation and esterification, such as those found in 6'-(m-hydroxybenzoyl) loganin or dimethyl secologanoside, can alter biological activity profiles, solubility, and metabolic stability [2]. This guide provides quantitative evidence to support compound-specific selection for procurement.

Epoxidation site-selectivity profile differs fundamentally from sweroside; synthetic pathway outcomes may not transfer.

Dihydroxylation stereoselectivity yields opposite epimer (3-S vs 3-R); racemic or alternative iridoid glycosides cannot reproduce stereochemical control.

Antimicrobial spectrum is compound-specific; secologanin or other iridoids may not provide equivalent Staphylococcus-focused activity.

Secologanin Dimethyl Acetal vs. Key Analogs


Epoxidation Site-Selectivity vs. Sweroside

The oxidation of tetraacetylsecologanin dimethyl acetal by m-chloroperbenzoic acid was directly compared to the same reaction with tetraacetylsweroside. The secologanin derivative exhibited a distinct and less selective reaction profile, favoring the β-alkoxyacrylate site over the vinyl side chain, in stark contrast to the sweroside derivative [1].

Epoxidation Site-Selectivity
Head-to-head
Little site-selectivity; β-alkoxyacrylate oxidation preferred over vinyl side chain. Sweroside: complete vinyl selectivity.
Sweroside cannot serve as synthetic proxy for epoxide generation.
Oxidation with m-CPBA; stereoselectivity complete in first epoxidation, high in second.
Chemical Synthesis Epoxidation Reaction Selectivity

Dihydroxylation Selectivity vs. Sweroside

In dihydroxylation reactions using osmium tetraoxide, secologanin derivatives show significantly different selectivity compared to sweroside tetraacetate. The secologanin dimethyl acetal derivative exhibits lower chemoselectivity but much higher and opposite stereoselectivity, leading to a large excess of the 3-S isomer [1].

Dihydroxylation Stereoselectivity
Head-to-head
Opposite stereoselectivity: 3-S isomer excess (secologanin) vs. small 3-R excess (sweroside). Lower chemoselectivity.
Specific procurement required for 3-S glycol epimer; sweroside gives opposite stereochemical outcome.
OsO₄ dihydroxylation; conformational preference drives selectivity.
Chemical Synthesis Dihydroxylation Stereoselectivity

Antimicrobial Activity Against Staphylococcus

Secologanin dimethyl acetal has been specifically reported to show antimicrobial activity against *Staphylococcus aureus* and *Staphylococcus epidermidis* . While a direct, quantitative MIC comparison to other iridoids from the same plant source is not available in the provided literature, its activity against these specific pathogens is a defined property. The related compound secologanin is known for a broad range of activities, including antitumor and anti-inflammatory effects, but lacks this specific, documented focus on *Staphylococcus* strains [1].

Antimicrobial Activity
Class-level inference
Reported activity against Staphylococcus aureus and S. epidermidis.
Supports Gram-positive screening context; quantitative MIC comparison not yet available.
Class-level inference; in vitro assay data to verify.
Antimicrobial Natural Products Biological Activity

Purity Standardization for Analytical Assays

Commercially available secologanin dimethyl acetal is routinely supplied with a high level of purity, with standard analytical reference material typically ≥98% by HPLC . This high purity specification is essential for its use as an analytical standard for quantification and identification, distinguishing it from cruder extracts or less well-characterized iridoid fractions. In contrast, many related iridoids like loganin or secologanin may be available at varying purity grades (e.g., 95% to >99%), requiring careful vendor selection and additional in-house quality control [1].

Purity Standardization
Supporting evidence
Commercial analytical standard typically ≥98% by HPLC.
Reliable analytical reference standard for quantification and method development.
Vendor-agnostic purity threshold reduces inter-experimental variability.
Analytical Chemistry Quality Control Reference Standards

Secologanin Dimethyl Acetal Application Scenarios


Stereoselective Synthesis of Analogs

This compound is the preferred starting material for synthetic routes requiring a specific stereochemical outcome, particularly the generation of 3-S configured glycols via dihydroxylation. Sweroside and other iridoid analogs are not viable substitutes, as they will produce the opposite 3-R stereoisomer and a different mixture of products due to their distinct chemo- and site-selectivity profiles [1] [2]. This scenario is directly supported by the evidence in Evidence Item 1 and 2.

Analytical Method Development & Standardization

With a commercially standardized high purity (≥98% HPLC), secologanin dimethyl acetal serves as a reliable reference standard for quantifying this compound in plant extracts (e.g., *Lonicera japonica*, *Hydrangea serrata*) or for use as an internal standard in mass spectrometry. This application is reinforced by the data on commercial purity standardization presented in Evidence Item 4 .

Gram-Positive Antimicrobial Screening

In research programs aimed at discovering novel antimicrobial agents, secologanin dimethyl acetal is a defined hit for screening against *Staphylococcus aureus* and *Staphylococcus epidermidis*. Its known activity profile against these specific strains, as described in Evidence Item 3, makes it a more efficient and targeted choice than broad-spectrum screening with less-defined iridoid mixtures or analogs with broader, less specific activities .

Application
Selection Property
Validation Focus
Stereoselective Synthesis of Analogs
Stereochemical control review
3-S glycol epimer generation; dihydroxylation outcome verification
Analytical Method Development & Standardization
Standardized high-purity reference material
Quantitative analysis reproducibility; method transfer
Gram-Positive Antimicrobial Screening
Antimicrobial screening context
Staphylococcus spp. activity review; MIC endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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